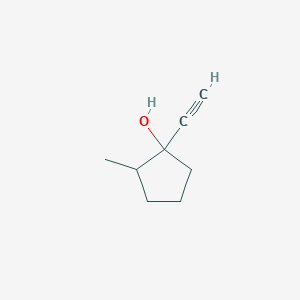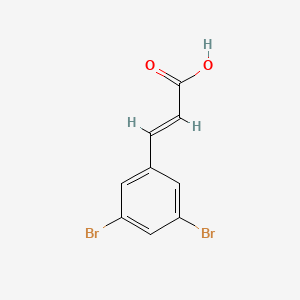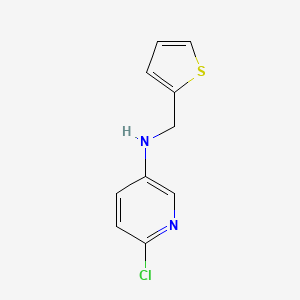
6-chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a chlorine atom at the 6-position and an amine group at the 3-position, which is further bonded to a thiophene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridin-3-amine with thiophen-2-ylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and thiophene groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine
- 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine
- 6-chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine
Uniqueness
6-chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H9ClN2S |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
6-chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H9ClN2S/c11-10-4-3-8(6-13-10)12-7-9-2-1-5-14-9/h1-6,12H,7H2 |
InChI Key |
RFNKQEVLFUQLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


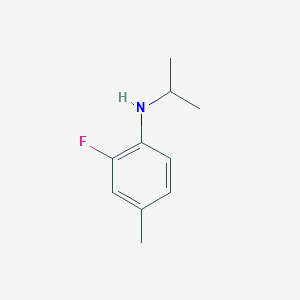

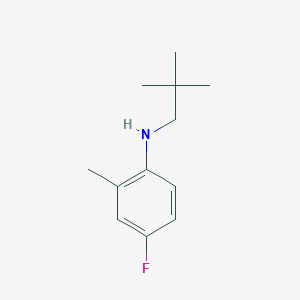
![2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13297387.png)

![N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13297403.png)
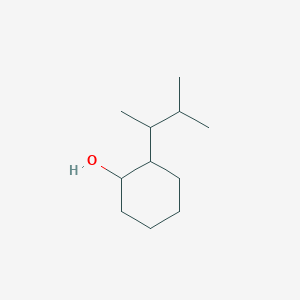
![2-[(4-Chloro-3-methylphenyl)methyl]piperidine](/img/structure/B13297415.png)
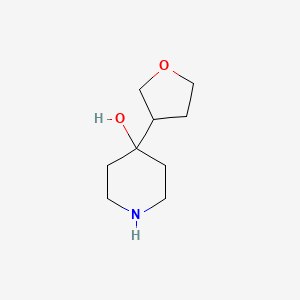
![2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13297427.png)
